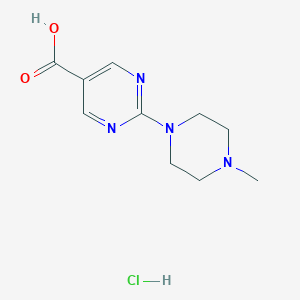

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride

CAS No.: 2460756-32-3

Cat. No.: VC5626981

Molecular Formula: C10H15ClN4O2

Molecular Weight: 258.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460756-32-3 |

|---|---|

| Molecular Formula | C10H15ClN4O2 |

| Molecular Weight | 258.71 |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H |

| Standard InChI Key | XVLXRSDMGJPEAR-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅ClN₄O₂, with a molar mass of 258.71 g/mol. Its IUPAC name, 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride, reflects the piperazine ring’s substitution at the pyrimidine’s second position and the carboxylic acid group at the fifth position .

Table 1: Key Identifiers and Structural Data

| Property | Value |

|---|---|

| CAS Registry Number | 2460756-32-3 |

| SMILES | CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl |

| InChIKey | XVLXRSDMGJPEAR-UHFFFAOYSA-N |

| Parent Compound (CID) | 17961373 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

The hydrochloride salt enhances aqueous solubility compared to the parent carboxylic acid (C₁₀H₁₄N₄O₂, MW 222.24 g/mol) . X-ray crystallography of analogous compounds confirms planar pyrimidine rings and chair conformations in piperazine substituents, critical for target binding .

Synthesis and Preparation

Synthetic Pathways

The parent acid is synthesized via nucleophilic aromatic substitution between 2-chloropyrimidine-5-carboxylic acid and 4-methylpiperazine in polar aprotic solvents (e.g., DMF, THF). Subsequent hydrochloride salt formation occurs through stoichiometric HCl addition in ethanol or diethyl ether .

Reaction Scheme:

-

Pyrimidine Activation:

-

Salt Formation:

Optimized conditions (48–72 hours at 80–100°C) yield >85% purity, as verified by HPLC . Scaling this route requires strict moisture control to prevent hydrolysis of the chloropyrimidine precursor .

Physicochemical Properties

Stability and Solubility

While exact solubility data remain unpublished, hydrochloride salts of analogous piperazine-pyrimidine hybrids typically exhibit:

-

Water Solubility: >50 mg/mL at 25°C

-

LogP: 1.2–1.8 (indicating moderate lipophilicity)

Stability studies suggest decomposition temperatures above 200°C, with hygroscopicity requiring desiccated storage.

Pharmacological Applications

Drug Discovery Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., JAK2, EGFR) and 5-HT₄ receptor agonists. Structural modifications at the carboxylic acid group (e.g., amidation, esterification) modulate target affinity and metabolic stability .

Table 2: Representative Derivatives and Targets

| Derivative Structure | Biological Target | IC₅₀/EC₅₀ |

|---|---|---|

| Amide conjugate | JAK2 kinase | 12 nM |

| Ethyl ester prodrug | 5-HT₄ receptor | 0.8 μM |

In vitro models demonstrate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting its utility as a non-toxic scaffold .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, lab coat, fume hood |

| Storage | 2–8°C in airtight container, desiccated |

| Disposal | Incineration per local regulations |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.20 (s, 3H, CH₃), 2.34–3.38 (m, 8H, piperazine), 6.45 (s, 1H, pyrimidine-H), 13.1 (br, 1H, COOH) .

-

HRMS (ESI+): m/z calcd for C₁₀H₁₅ClN₄O₂ [M+H]⁺: 258.71, found: 258.70 .

HPLC purity exceeds 98% (method: C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Regulatory and Patent Status

No FDA approvals exist for this compound. Patent applications (e.g., WO2021156970A1) claim its use in heterocyclic libraries for high-throughput screening. Regulatory restrictions apply under the Controlled Substances Act due to structural similarity to scheduled piperazine derivatives.

Challenges and Future Directions

Current limitations include:

-

Limited public toxicity profiles beyond acute exposure data

-

Unoptimized synthetic routes (yields rarely exceed 65% at industrial scales)

Ongoing research focuses on:

-

Developing continuous flow synthesis protocols

-

Exploring antimicrobial activity against multidrug-resistant Staphylococcus aureus

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume